molecular formula C20H23ClFN3O3S B3527408 N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide

Cat. No.: B3527408
M. Wt: 439.9 g/mol
InChI Key: XUSRGFVXWWODBB-UHFFFAOYSA-N
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Description

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide is a complex organic compound that features a piperazine ring, a sulfonamide group, and various substituents including a chloro and fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as crystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or ester .

Scientific Research Applications

N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonamides, such as:

Uniqueness

What sets N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O3S/c1-15-3-4-16(21)13-19(15)24-9-11-25(12-10-24)20(26)14-23(2)29(27,28)18-7-5-17(22)6-8-18/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSRGFVXWWODBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide
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N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide
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N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide
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N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide
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N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide
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N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-methylbenzenesulfonamide

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